molecular formula C9H11F3N2O B13498273 C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine CAS No. 886372-37-8

C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine

Cat. No.: B13498273
CAS No.: 886372-37-8
M. Wt: 220.19 g/mol
InChI Key: SAXOVUZQQCWTQZ-UHFFFAOYSA-N
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Description

C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine typically involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

CAS No.

886372-37-8

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine

InChI

InChI=1S/C9H11F3N2O/c1-6-7(4-13)14-3-2-8(6)15-5-9(10,11)12/h2-3H,4-5,13H2,1H3

InChI Key

SAXOVUZQQCWTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)OCC(F)(F)F

Origin of Product

United States

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